molecular formula C21H22BrFN4O3S B1676755 Morphothiadin CAS No. 1092970-12-1

Morphothiadin

Katalognummer: B1676755
CAS-Nummer: 1092970-12-1
Molekulargewicht: 509.4 g/mol
InChI-Schlüssel: SQGRDKSRFFUBBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Morphothiadin involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

  • Formation of the pyrimidine core.
  • Introduction of the thiazole ring.
  • Addition of the morpholine moiety.
  • Final esterification to obtain the ethyl ester form.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Analyse Chemischer Reaktionen

Arten von Reaktionen: Morphothiadin durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Umwandlung funktioneller Gruppen in höhere Oxidationsstufen.

    Reduktion: Reduktion spezifischer funktioneller Gruppen in niedrigere Oxidationsstufen.

    Substitution: Austausch funktioneller Gruppen durch andere Substituenten.

Häufige Reagenzien und Bedingungen:

    Oxidation: Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

    Reduktion: Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

    Substitution: Verwendung von Nukleophilen oder Elektrophilen unter geeigneten Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten funktionellen Gruppen und den verwendeten Reaktionsbedingungen ab .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity Against Hepatitis B

Morphothiadin is primarily being investigated for its efficacy as an antiviral agent against HBV. It acts as a core protein allosteric modifier, which means it can alter the function of the viral core protein, thereby inhibiting viral replication. In various studies, this compound has demonstrated significant reductions in HBV DNA levels in patients with chronic hepatitis B:

  • Clinical Trials : this compound has been evaluated in Phase II clinical trials. In these studies, patients receiving this compound showed a marked decline in hepatitis B surface antigen (HBsAg) and HBV DNA levels compared to placebo groups .
  • Mechanism of Action : The compound disrupts the formation of viral capsids, leading to the production of non-infectious viral particles. This mechanism is crucial for reducing the viral load in infected individuals .

Safety and Tolerability

Safety profiles of this compound have been assessed in clinical settings:

  • Phase II Studies : Participants reported mild to moderate treatment-emergent adverse events, such as fatigue and increased liver enzymes, which were generally manageable. Most patients completed the treatment without significant complications .
  • Pharmacokinetics : The pharmacokinetic studies indicate that this compound exhibits dose-proportional absorption and distribution, making it a viable candidate for further development .

Comparative Efficacy

This compound's efficacy is often compared with existing antiviral therapies:

Drug/Compound Phase Efficacy
This compound (GLS4)Phase IISignificant reduction in HBsAg and HBV DNA
Tenofovir Disoproxil FumaratePhase IIIHigh rates of undetectable HBV DNA after long-term therapy
EntecavirPhase IIIComparable efficacy with lower resistance rates

The comparative studies suggest that while this compound shows promise, it may need to be used in conjunction with established therapies to enhance overall treatment outcomes .

Future Directions and Research

Ongoing research is focused on optimizing the use of this compound:

  • Combination Therapies : Investigations are underway to assess the effects of combining this compound with other antiviral agents to enhance therapeutic efficacy and reduce resistance development .
  • Long-term Outcomes : Future studies will aim to evaluate the long-term safety and effectiveness of this compound in diverse patient populations, including those with varying degrees of liver disease .

Wirkmechanismus

Morphothiadin exerts its effects by inhibiting the assembly of HBV core proteins. It binds to the core protein, preventing the formation of functional viral capsids. This inhibition disrupts the viral replication cycle, leading to a reduction in viral load. The molecular targets include the core protein and related pathways involved in viral assembly .

Vergleich Mit ähnlichen Verbindungen

    Bay41-4109: A precursor to Morphothiadin with similar antiviral properties.

    Ritonavir: Often used as a booster to enhance the plasma concentration of this compound.

    Other Core Protein Assembly Modulators: Compounds with similar mechanisms of action but varying efficacy and safety profiles.

Uniqueness: this compound stands out due to its potent inhibition of both wild-type and drug-resistant HBV strains, making it a valuable candidate for antiviral therapy .

Biologische Aktivität

Morphothiadin, also known as GLS4, is a compound under investigation for its potential therapeutic effects, particularly in the treatment of chronic hepatitis B virus (HBV) infections. This article delves into its biological activity, pharmacokinetics, and clinical efficacy based on diverse research findings.

This compound functions primarily as a capsid assembly modulator for HBV. By interfering with the viral capsid assembly process, it inhibits the replication of the virus, thereby reducing viral load in infected individuals. This mechanism is crucial for managing chronic hepatitis B, especially in patients with resistant strains to conventional therapies.

Pharmacokinetics

Recent studies have highlighted the pharmacokinetic properties of this compound, emphasizing its absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : this compound exhibits good oral bioavailability. In preclinical studies, it showed significant absorption in both rats and dogs, with a notable liver distribution.
  • Metabolism : The compound undergoes metabolic processes primarily through β-oxidation and dehydrogenation pathways. It demonstrates moderate metabolic stability in human liver microsomes.
  • Excretion : The elimination half-life and clearance rates vary across species but indicate a favorable profile for sustained antiviral activity.

Case Studies and Clinical Trials

Numerous clinical trials have assessed the efficacy of this compound in treating chronic HBV:

  • Phase II Trials : A randomized trial involving 232 patients evaluated the efficacy of this compound compared to standard nucleos(t)ide analogs (NAs). Results indicated a significant reduction in HBV DNA levels and HBeAg seroconversion rates among patients receiving this compound combined with NAs compared to those receiving NAs alone .
  • Safety Profile : In these trials, this compound was generally well-tolerated. Common adverse effects included mild gastrointestinal disturbances. No severe adverse events were reported, affirming its safety for long-term use .
  • Effectiveness Against Resistant Strains : this compound has shown promising results in patients with HBV strains resistant to lamivudine and other standard treatments. It effectively reduced viral loads and improved liver function tests .

Comparative Data on Antiviral Activity

The following table summarizes the antiviral activity of this compound compared to other emerging therapies:

Drug/CompoundPhaseMechanismKey Findings
This compound (GLS4)Phase IICapsid assembly modulatorSignificant reduction in HBV DNA; well tolerated
JNJ-56136379Phase IICapsid assembly modulatorEffective against treatment-naïve CHB patients
ARC-520Phase IIRNA interferenceDose-dependent reductions in HBsAg
VIR-2218Phase IIDirect acting antiviralSafe and well-tolerated; significant HBsAg decline

Eigenschaften

IUPAC Name

ethyl 4-(2-bromo-4-fluorophenyl)-6-(morpholin-4-ylmethyl)-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrFN4O3S/c1-2-30-21(28)17-16(12-27-6-8-29-9-7-27)25-19(20-24-5-10-31-20)26-18(17)14-4-3-13(23)11-15(14)22/h3-5,10-11,18H,2,6-9,12H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGRDKSRFFUBBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Br)C3=NC=CS3)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrFN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1793065-08-3
Record name Morphothiadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1793065083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MORPHOTHIADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8MEF6D6PS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Morphothiadin
Reactant of Route 2
Morphothiadin
Reactant of Route 3
Morphothiadin
Reactant of Route 4
Reactant of Route 4
Morphothiadin
Reactant of Route 5
Morphothiadin
Reactant of Route 6
Morphothiadin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.